molecular formula C9H8BrFO2 B12436018 Methyl 3-bromo-4-fluoro-2-methylbenzoate

Methyl 3-bromo-4-fluoro-2-methylbenzoate

Cat. No.: B12436018
M. Wt: 247.06 g/mol
InChI Key: AITKFRIPTFUHGW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-fluoro-2-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a methyl ester group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-fluoro-2-methylbenzoate can be synthesized through various methods. One common synthetic route involves the bromination and fluorination of methyl benzoate derivatives. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of two aromatic rings .

Scientific Research Applications

Methyl 3-bromo-4-fluoro-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-fluoro-2-methylbenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in various chemical reactions, influencing the reactivity and stability of the compound. The methyl ester group can also undergo hydrolysis to form the corresponding carboxylic acid, which can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-fluoro-2-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

methyl 3-bromo-4-fluoro-2-methylbenzoate

InChI

InChI=1S/C9H8BrFO2/c1-5-6(9(12)13-2)3-4-7(11)8(5)10/h3-4H,1-2H3

InChI Key

AITKFRIPTFUHGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)F)C(=O)OC

Origin of Product

United States

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